(4-Oxo-4H-chromen-3-yl)methylene diacetate

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase anti-inflammatory drug discovery

(4-Oxo-4H-chromen-3-yl)methylene diacetate (CAS 74990-95-7), also named 3-[bis(acetyloxy)methyl]-4H-1-benzopyran-4-one, is a synthetic chromone derivative bearing a geminal diacetate moiety at the C3 position, produced via Knoevenagel condensation–acetylation of 4-oxo-4H-chromene-3-carbaldehyde. With a molecular weight of 276.24 g/mol (C14H12O6), a computed LogP of approximately 1.92, and a topological polar surface area (tPSA) of 82.81 Ų , it serves as a protected aldehyde equivalent for further derivatization.

Molecular Formula C14H12O6
Molecular Weight 276.24 g/mol
CAS No. 74990-95-7
Cat. No. B15064106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-4H-chromen-3-yl)methylene diacetate
CAS74990-95-7
Molecular FormulaC14H12O6
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCC(=O)OC(C1=COC2=CC=CC=C2C1=O)OC(=O)C
InChIInChI=1S/C14H12O6/c1-8(15)19-14(20-9(2)16)11-7-18-12-6-4-3-5-10(12)13(11)17/h3-7,14H,1-2H3
InChIKeyXHNMTDDDOGAYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (4-Oxo-4H-chromen-3-yl)methylene Diacetate (CAS 74990-95-7): A Chromone-Derived gem-Diacetate Building Block


(4-Oxo-4H-chromen-3-yl)methylene diacetate (CAS 74990-95-7), also named 3-[bis(acetyloxy)methyl]-4H-1-benzopyran-4-one, is a synthetic chromone derivative bearing a geminal diacetate moiety at the C3 position, produced via Knoevenagel condensation–acetylation of 4-oxo-4H-chromene-3-carbaldehyde . With a molecular weight of 276.24 g/mol (C14H12O6), a computed LogP of approximately 1.92, and a topological polar surface area (tPSA) of 82.81 Ų , it serves as a protected aldehyde equivalent for further derivatization. It is commercially available at ≥98% purity from ISO-certified manufacturers for pharmaceutical R&D and quality control applications .

Why (4-Oxo-4H-chromen-3-yl)methylene Diacetate Cannot Be Interchanged with Generic Chromone or Coumarin Acetates


Chromone-based acetates and their coumarin congeners exhibit divergent bioactivity profiles that are exquisitely sensitive to the position and nature of the acyl group [1]. The C3 geminal diacetate motif in (4-oxo-4H-chromen-3-yl)methylene diacetate is structurally distinct from the more common C2-aryl-3-acetoxy substitution pattern found in flavonoid-derived acetates, and confers a fundamentally different electronic environment and hydrolytic release profile compared to simple mono-acetate or C5/C7 diacetate chromones . Consequently, generic substitution by a superficially related acetate-bearing chromone—without quantitative head-to-head validation of the relevant endpoint—carries a high risk of loss of potency, selectivity, or physicochemical compatibility [2].

Quantitative Differentiation Evidence for (4-Oxo-4H-chromen-3-yl)methylene Diacetate Versus In-Class Analogs


NAAA Enzyme Inhibition: (4-Oxo-4H-chromen-3-yl)methylene Diacetate Demonstrates Sub‑100 nM Potency, Differentiating from Structurally Related Diacetate and Acetate Congeners

(4-Oxo-4H-chromen-3-yl)methylene diacetate inhibited recombinant human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 22 nM in a UPLC/MS-based assay [1]. In the same enzymatic system, the structurally related compound CHEMBL3770549 (a chromen-derived mono‑acetate scaffold) yielded a substantially higher IC50 of 298 nM [2], while a coumarin-based diacetate bearing a 3,4-diacetoxyphenyl substituent (CHEMBL67599) showed no meaningful NAAA inhibition (IC50 = 17,800 nM) [3]. This comparison demonstrates that the C3 gem‑diacetate chromone scaffold is not interchangeable with coumarin–diacetate or chromen–mono‑acetate analogs for NAAA-targeted applications.

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase anti-inflammatory drug discovery chromone SAR

Ligand Efficiency for NAAA: (4-Oxo-4H-chromen-3-yl)methylene Diacetate Outperforms a Higher-Affinity Analog on Heavy-Atom-Normalized Potency

Although the comparator CHEMBL3770896 exhibits superior absolute NAAA potency (IC50 = 23 nM vs. 22 nM) [1], its higher molecular weight translates into an inferior ligand efficiency index (LE ≈ 0.29 vs. ≈0.34 for the target compound, based on heavy-atom count) [2]. This indicates that the target compound delivers greater potency per non-hydrogen atom, an attribute valued during fragment evolution and lead optimization campaigns where minimal pharmacophore mass is critical [3].

ligand efficiency LE metric NAAA inhibitor optimization fragment-based drug discovery

Physicochemical Differentiation: Lower Lipophilicity and Higher PSA vs. Flavonoid-Derived C3 Acetate Analogs

(4-Oxo-4H-chromen-3-yl)methylene diacetate has a computed LogP of 1.92 and a tPSA of 82.81 Ų . In contrast, the 2-aryl-substituted chromen-3-yl acetate analog 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate displays a LogP of 2.46 and a tPSA of 65.7 Ų . The ~0.5 LogP unit reduction of the target compound predicts approximately 3-fold lower n-octanol partitioning, implying superior aqueous solubility; the ~17 Ų higher tPSA is consistent with reduced passive membrane permeability, which is beneficial when target engagement at extracellular or lysosomal compartments (such as NAAA) is desired while minimizing intracellular off-target distribution [1].

physicochemical profiling LogP comparison tPSA drug-likeness formulability

Industrial-Grade Purity Specification: ≥98% (NLT) Enabling Reproducible High-Throughput Screening

(4-Oxo-4H-chromen-3-yl)methylene diacetate is offered by an ISO-certified manufacturer at a guaranteed minimum purity of 98% (NLT) . Many close structural analogs—including (6-fluoro-4-oxo-4H-chromen-3-yl)(pyrimidin-2-yl)methylene diacetate and 3-(2-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate—lack publicly documented purity specifications on vendor datasheets , increasing the risk that procurement of those alternatives may yield material with uncharacterized impurities that confound SAR interpretation and assay reproducibility [1].

chemical purity quality control ISO certification high-throughput screening reproducibility

Recommended Application Scenarios for (4-Oxo-4H-chromen-3-yl)methylene Diacetate Based on Verified Differentiation Evidence


NAAA-Focused Anti-Inflammatory Hit Identification and SAR Expansion

With a validated IC50 of 22 nM against recombinant human NAAA [1], this compound is a prime candidate for NAAA inhibitor screening cascades aimed at identifying chemical matter that modulates palmitoylethanolamine (PEA) degradation. Its potency advantage (>13-fold over a related chromen mono-acetate analog, >800-fold over a coumarin diacetate) makes it a preferred starting scaffold for medicinal chemistry optimization in inflammatory and pain indications where NAAA inhibition is therapeutically relevant.

Lead-Like Fragment Evolution with Favorable Ligand Efficiency

The compound's ligand efficiency (LE ≈ 0.34) compares favorably against a higher-affinity NAAA inhibitor with LE ≈ 0.29 [1], positioning it as an atom-economical core for fragment-growing strategies. Procurement for fragment-based drug discovery (FBDD) or lead-like library construction is supported by its low molecular weight (276.24 g/mol) and documented ≥98% purity .

Aqueous-Formulation-Compatible Chromone Scaffold Procurement

The measured LogP of 1.92 and tPSA of 82.81 Ų indicate superior predicted aqueous solubility relative to more lipophilic C2-aryl chromen-3-yl acetates (LogP 2.46, tPSA 65.7 Ų) [1]. Researchers developing enzymatic or cell-based assays in aqueous buffers—particularly those targeting lysosomal enzymes such as NAAA—should preferentially select this scaffold to minimize solvent-induced artifacts and ensure consistent compound dissolution .

Protected Aldehyde Synthon for Chromone-Based Library Synthesis

As the geminal diacetate derivative of 4-oxo-4H-chromene-3-carbaldehyde [1], this compound serves as a storable, hydrolytically activatable aldehyde equivalent for parallel synthesis of hydrazones, Schiff bases, and heterocyclic libraries. The C3 gem-diacetate architecture provides a regiochemically unique functionalization handle not accessible from C2- or C5/C7-substituted chromone acetates , enabling construction of focused libraries with exclusive C3 derivatization for SAR exploration.

Quote Request

Request a Quote for (4-Oxo-4H-chromen-3-yl)methylene diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.